3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride
Description
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride (CAS 109140-45-6) is a dopamine receptor agonist with a molecular weight of 285.81 g/mol and a purity of ≥98% . Its structure consists of a benzopyran core substituted with a hydroxyl group at position 8 and a dipropylamino group at position 3 (Figure 1).
Figure 1: Structural formula of 3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride.
Properties
Molecular Formula |
C15H24ClNO2 |
|---|---|
Molecular Weight |
285.81 g/mol |
IUPAC Name |
3-(dipropylamino)-3,4-dihydro-2H-chromen-8-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-3-8-16(9-4-2)13-10-12-6-5-7-14(17)15(12)18-11-13;/h5-7,13,17H,3-4,8-11H2,1-2H3;1H |
InChI Key |
DHCDYHJGLDKMPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CC2=C(C(=CC=C2)O)OC1.Cl |
Origin of Product |
United States |
Biological Activity
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride, also known as 8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C15H24ClNO2
- Molecular Weight : 249.35 g/mol
- CAS Number : 112904-74-2
- Synonyms : 8-Hddpb, Dp-8OH-3ca, N,N-Dipropyl-8-hydroxy-3-chromanamine
The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It has been studied for its potential as a 5-HT1A receptor ligand , which is implicated in anxiety and depression treatment. The structural characteristics of the compound suggest that it may enhance serotonin signaling by acting as an agonist at these receptors .
Pharmacological Effects
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anxiolytic | Potential agonist at 5-HT1A receptors | |
| Antifungal | Comparable activity to known antifungal agents | |
| Antimicrobial | Inhibition of various bacterial strains |
Detailed Research Insights
- Synthesis and Structure-Activity Relationships (SAR) :
- In Vivo Studies :
- Comparative Analyses :
Scientific Research Applications
Chemical Properties and Structure
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride has the molecular formula C₁₅H₂₄ClNO₂ and is recognized for its role as a dopamine receptor agonist. Its structure features a benzopyran core, which contributes to its biological activity and interaction with neurotransmitter systems .
Scientific Research Applications
1. Neuropharmacology
- Dopamine Receptor Agonism : The compound acts as an agonist for dopamine receptors, making it a candidate for studying dopamine-related disorders such as Parkinson's disease and schizophrenia. Research indicates that compounds with similar structures can modulate dopaminergic signaling, potentially leading to therapeutic advancements .
- Behavioral Studies : It has been utilized in animal models to assess the behavioral effects of dopamine modulation, providing insights into the mechanisms underlying mood disorders and addiction .
2. Drug Development
- Lead Compound Identification : The unique structure of 3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride serves as a lead compound in the development of new pharmacological agents targeting the central nervous system (CNS). Its efficacy in preclinical trials suggests potential for further development into therapeutic drugs .
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal explored the effects of 3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride on rodent models exhibiting symptoms of Parkinson's disease. The findings demonstrated significant improvements in motor function and reduced rigidity, supporting its potential application in treating motor disorders associated with dopaminergic deficits .
Case Study 2: Behavioral Modulation
Another investigation assessed the behavioral impact of this compound on anxiety-like behaviors in mice. The results indicated that administration of the compound led to decreased anxiety levels, as measured by elevated plus maze tests. This suggests its utility in understanding anxiety disorders and developing anxiolytic medications.
Comparison with Similar Compounds
Structural Analogues in the Benzopyran Class
Several benzopyran derivatives have been synthesized and studied, though their pharmacological profiles differ significantly due to substituent variations:
Key Observations:
- The target compound’s 8-hydroxy group and dipropylamino side chain distinguish it from other benzopyran derivatives, which often feature acyl or halogenated substituents .
- Substituents like methoxy or dichlorobenzoyl (in 8b and 8c) may enhance lipophilicity but lack the amino groups critical for dopamine receptor interaction .
Dopamine Agonists with Aminotetraline Backbones
Aminotetraline derivatives are well-established dopamine agonists. Key examples include:
Key Observations:
- The dihydroxy groups in 6,7-dihydroxy-2-aminotetraline may improve binding to dopamine receptor subtypes but reduce blood-brain barrier penetration compared to the target compound’s single hydroxyl group .
- The target compound’s dipropylamino group likely enhances lipophilicity and receptor binding duration relative to primary or secondary amines in aminotetralines .
Indoline-2-one Derivatives with Dipropylamino Groups
Compounds like 4-[2-(dipropylamino)ethyl]indoline-2,3-dione hydrochloride (CAS 221264-21-7) share the dipropylamino moiety but differ in core structure:
Key Observations:
Functional Group Analysis and Pharmacological Implications
- Hydroxyl Group Position: The 8-hydroxy group in the target compound may mimic catechol hydroxyls in endogenous dopamine, aiding receptor binding. In contrast, methoxy or acyl groups (e.g., in 8b) lack this hydrogen-bonding capability .
- Amino Group Substitution: Dipropylamino groups (vs. primary/secondary amines) likely enhance lipid solubility and receptor residence time, critical for sustained agonist activity .
Q & A
Q. What are the recommended safety protocols for handling 3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride in laboratory settings?
- Methodological Answer : Adhere to OSHA and GHS guidelines for unclassified compounds. Use full PPE: nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact . For respiratory protection, employ NIOSH-approved P95 respirators during powder handling to mitigate inhalation risks. Ensure fume hoods (≥0.5 m/s airflow) for ventilation. Decontaminate surfaces with 70% ethanol post-handling . Store in airtight containers at 2–8°C, segregated from oxidizing agents .
Q. How can researchers determine the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Use reversed-phase HPLC with a C18 column (e.g., Waters XBridge BEH, 2.5 µm, 4.6 × 50 mm) and mobile phase gradient (0.1% formic acid in water/acetonitrile). Validate purity via UV detection at 254 nm and confirm molecular weight via LC-MS (ESI+ mode). Compare retention times and fragmentation patterns against reference standards (e.g., USP/EP-grade impurities) . For structural confirmation, perform H/C NMR in DMSO-d6, focusing on characteristic peaks: δ 1.2–1.6 ppm (dipropyl CH) and δ 8.1 ppm (phenolic -OH) .
Advanced Research Questions
Q. What experimental strategies optimize the synthesis of this compound while minimizing byproduct formation?
- Methodological Answer : Employ a two-step catalytic reductive amination: (1) Condense 3,4-dihydro-2H-1-benzopyran-8-ol with dipropylamine using Pd/C (5% w/w) under H (3 atm, 60°C). (2) Purify via recrystallization (ethanol/water, 3:1 v/v) to remove unreacted amines. Monitor byproducts (e.g., N-alkylated derivatives) using TLC (silica gel, chloroform:methanol 9:1) and quantify via GC-FID with a DB-5 column (30 m × 0.25 mm) . Optimize reaction time (4–6 hr) to suppress over-alkylation.
Q. How can researchers resolve contradictions in reported hazard classifications for structurally similar benzopyran derivatives?
- Methodological Answer : Conduct in vitro assays to validate conflicting data. For example, if acute oral toxicity (LD) is disputed, perform OECD 423 tests on Sprague-Dawley rats (dose range: 300–2000 mg/kg). Compare results against GHS classifications (e.g., vs. 10). Use zebrafish embryo toxicity assays (FET, OECD 236) to assess developmental toxicity thresholds (EC) . Cross-reference with computational models (e.g., QSAR Toolbox) to predict reactivity and harmonize hazard profiles .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies per ICH Q1A guidelines:
- Thermal Stability : Incubate samples at 40°C/75% RH for 6 months. Analyze degradation via UPLC-PDA (210–400 nm) every 30 days.
- pH Stability : Prepare buffered solutions (pH 1.2, 4.5, 6.8, 7.4) and monitor hydrolysis at 37°C. Quench aliquots at 0, 24, 48 hr with 1 M NaOH and quantify degradation products (e.g., free phenol) via HPLC-DAD .
Q. How can metabolic pathways of this compound be elucidated in preclinical models?
- Methodological Answer : Administer C-labeled compound (10 mg/kg) to Wistar rats. Collect plasma, urine, and feces at 0–48 hr. Extract metabolites using SPE (Oasis HLB cartridges, 60 mg) and analyze via LC-HRMS (Q-TOF, 2.1 µm C18 column). Identify phase I metabolites (e.g., N-dealkylation, hydroxylation) and phase II conjugates (glucuronides/sulfates) using MetaboLynx software. Validate with synthetic metabolite standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
